molecular formula C12H11N3O5 B1352897 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 956204-53-8

4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No. B1352897
M. Wt: 277.23 g/mol
InChI Key: SMTTWBNEGXXXDN-UHFFFAOYSA-N
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Description

“4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is a compound that contains a pyrazole moiety . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . Pyrazoles have shown luminescent and fluorescent agents .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .
    • Method : The synthesis of indole derivatives involves various methods, including the double Sonogashira reaction .
    • Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Biological Potential of Indole Derivatives

    • Field : Pharmacology
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Method : The synthesis of various scaffolds of indole for screening different pharmacological activities .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, there is significant interest in further studying these compounds . Future research may focus on developing new synthesis methods, exploring additional biological activities, and investigating their potential use in various therapeutic categories .

properties

IUPAC Name

4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c1-20-11-3-2-8(12(16)17)4-9(11)6-14-7-10(5-13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTTWBNEGXXXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196173
Record name 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

CAS RN

956204-53-8
Record name 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956204-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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